Furofenac Ethyl Ester

Physicochemical characterization Analytical reference standard Quality control

Furofenac Ethyl Ester (CAS 58741-20-1), systematically named 5-Benzofuranacetic acid, 2-ethyl-2,3-dihydro-, ethyl ester, is the ethyl ester prodrug derivative of furofenac (SAS 650, CAS 56983-13-2), a non-steroidal anti-inflammatory drug (NSAID) of the benzofuran acetic acid class. The parent compound furofenac was developed by Schiapparelli (Italy) and patented by Tamagnone and De Marchi (Brit.

Molecular Formula C₁₇H₁₆BrNO₃
Molecular Weight 362.22
CAS No. 58741-20-1
Cat. No. B1142578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurofenac Ethyl Ester
CAS58741-20-1
Synonyms2-Ethyl-2,3-dihydro-5-benzofuranacetic Acid Ethyl Ester
Molecular FormulaC₁₇H₁₆BrNO₃
Molecular Weight362.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furofenac Ethyl Ester (CAS 58741-20-1): Compound Identity, Class, and Procurement Context


Furofenac Ethyl Ester (CAS 58741-20-1), systematically named 5-Benzofuranacetic acid, 2-ethyl-2,3-dihydro-, ethyl ester, is the ethyl ester prodrug derivative of furofenac (SAS 650, CAS 56983-13-2), a non-steroidal anti-inflammatory drug (NSAID) of the benzofuran acetic acid class [1]. The parent compound furofenac was developed by Schiapparelli (Italy) and patented by Tamagnone and De Marchi (Brit. Pat. 26078, 1974) [2]. Furofenac ethyl ester has molecular formula C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol, with a predicted boiling point of 327.1±11.0 °C and density of 1.082±0.06 g/cm³ . This compound serves primarily as a research tool, synthetic intermediate, and prodrug form of furofenac, which itself is characterized by antiplatelet-aggregation activity and anti-inflammatory activity combined with low ulcerogenic power relative to traditional NSAIDs [3].

Why Furofenac Ethyl Ester (CAS 58741-20-1) Cannot Be Substituted by Furofenac Free Acid or Other NSAID Esters


Furofenac Ethyl Ester occupies a distinct position among furofenac derivatives and NSAID prodrug esters that precludes casual interchange with the parent acid (furofenac, CAS 56983-13-2), the methyl ester analog (CAS 76733-61-4), or other NSAID esters. The ethyl ester lacks the free carboxylic acid moiety (pKa ~4.36 predicted for the parent acid), rendering it a neutral, more lipophilic entity with different solubility, partitioning, and membrane permeability characteristics . Conversion of the carboxylic acid to the ethyl ester eliminates the ionizable proton, which fundamentally alters the compound's behavior in extraction protocols, chromatographic separations, and in vitro assay systems where passive diffusion across lipid membranes is rate-limiting [1]. Furthermore, the ethyl ester serves as a distinct metabolic probe: its hydrolysis by esterases to release the active furofenac parent provides a pharmacokinetic profile that differs from direct administration of the free acid, with implications for sustained or delayed release in experimental models [2]. The methyl ester analog (CAS 76733-61-4), while chemically similar, exhibits different physicochemical properties due to the shorter alkyl chain length, which affects hydrolysis rates, volatility (ethyl ester bp 327.1°C vs. distinct methyl ester properties), and compatibility with specific synthetic or analytical workflows .

Quantitative Differential Evidence for Furofenac Ethyl Ester (CAS 58741-20-1) vs. Closest Comparators


Physicochemical Differentiation: Boiling Point and Density of Furofenac Ethyl Ester vs. Parent Furofenac Free Acid

Furofenac Ethyl Ester (CAS 58741-20-1) exhibits a significantly lower predicted boiling point (327.1±11.0 °C) compared to the parent furofenac free acid (356.8 °C at 760 mmHg), a difference of approximately 30 °C . The predicted density of the ethyl ester (1.082±0.06 g/cm³) is also lower than that of the parent acid (1.181±0.06 g/cm³) . These differences arise from the absence of intermolecular hydrogen bonding via the carboxylic acid dimer formation that elevates the boiling point of the free acid. The ethyl ester's lower boiling point and density have direct implications for GC-MS method development, vacuum distillation purification protocols, and volatile sample handling where the free acid would be less amenable. This is a cross-study comparison using predicted physicochemical parameters from authoritative databases, not a direct head-to-head experimental measurement.

Physicochemical characterization Analytical reference standard Quality control

Antiplatelet Activity Onset Kinetics: Furofenac (Parent) vs. Aspirin — Class-Level Inference for the Ethyl Ester Prodrug

In a direct head-to-head comparative study, the parent compound furofenac (SAS 650) demonstrated faster onset of antiplatelet activity than aspirin (ASA). Furofenac induced dose-dependent inhibition of in vitro malondialdehyde (MDA) production by rat and guinea-pig platelets and exhibited 'good activity after 30 seconds of incubation in rat platelets, quicker than aspirin' [1]. Preincubation with SAS 650 also reduced the in vitro inhibitory effect of ASA, confirming engagement of the platelet cyclooxygenase pathway [1]. As the ethyl ester is a prodrug that yields furofenac upon esterase-mediated hydrolysis, this antiplatelet activity profile is a class-level inference for the ester form. The key differentiation is not potency magnitude (specific IC₅₀ values were not reported in the accessible abstract) but onset kinetics, where furofenac demonstrated faster inhibition than aspirin at the 30-second time point.

Antiplatelet aggregation Cyclooxygenase pathway Thrombosis research

Gastrointestinal Safety Differentiation: Low Ulcerogenic Potential vs. Classical NSAIDs Indomethacin and Aspirin

The parent compound furofenac is consistently characterized across multiple published sources as possessing 'anti-inflammatory activity combined with low ulcerogenic power' [1][2]. This safety feature is explicitly contrasted with traditional NSAIDs such as indomethacin and aspirin, which are well-documented as causing significant gastrointestinal ulceration through COX-1 inhibition in the gastric mucosa [3]. The NCATS Inxight Drugs database records furofenac's mechanism as involving modulation of the platelet cyclooxygenase pathway while maintaining low ulcerogenic potential [2]. Specific quantitative ulcerogenic index (UD₅₀/ED₅₀ ratio) values are not available in the publicly accessible literature for furofenac; however, the qualitative descriptor 'low ulcerogenic power' is a consistent finding across the 1980 primary metabolism study by Casalini et al. [1] and subsequent database entries [2]. This evidence is class-level inference for the ethyl ester prodrug: upon in vivo hydrolysis, the released furofenac would be expected to retain this favorable GI safety profile.

Gastrointestinal safety Ulcerogenicity NSAID tolerability

Species-Specific Metabolic Fate as a Research Tool: Furofenac Ethyl Ester as a Metabolic Probe vs. Parent Acid

The parent compound furofenac exhibits species-divergent metabolism: in humans and dogs, the primary metabolic pathway involves conjugation reactions, whereas in rats, hydroxylation is the dominant route [1]. The ethyl ester adds an additional metabolic dimension — esterase-mediated hydrolysis to generate furofenac in vivo — creating a sequential metabolic cascade (ester hydrolysis → phase I/II metabolism) that is absent when the free acid is administered directly [2]. This dual-step activation pathway provides a research tool for studying prodrug activation kinetics and species-specific esterase activity. The mass spectrometric fragmentation pathways of the methyl ester analog and hydroxylated metabolites have been characterized in detail, providing reference data for analytical method development [3]. This evidence is cross-study comparable: while no study directly compares the metabolic fate of the ethyl ester vs. the free acid, the published metabolic pathways of furofenac plus the known chemistry of ester prodrugs support this differentiation.

Drug metabolism Prodrug hydrolysis Species differences

Storage Stability Requirements: Low-Temperature Handling of Furofenac Ethyl Ester vs. Ambient-Stable Free Acid

Vendor technical datasheets consistently specify storage at -20 °C for Furofenac Ethyl Ester to ensure maximum product recovery, whereas the parent furofenac free acid is typically stored under less stringent conditions (refrigerated or ambient, protected from light) [1]. This differential storage requirement reflects the inherent chemical lability of the ester linkage toward hydrolysis, particularly under ambient humidity and temperature conditions. The explicit -20 °C storage specification from multiple independent vendors (including biozol.de and AXEL/AS ONE) constitutes a procurement-relevant differentiation: laboratories without reliable -20 °C storage capacity may find the free acid more practical, while those equipped for low-temperature storage gain access to the ester's prodrug advantages [1]. This evidence is supporting evidence from vendor technical datasheets, not a peer-reviewed comparative stability study.

Compound handling Storage stability Laboratory procurement

Recommended Research and Industrial Application Scenarios for Furofenac Ethyl Ester (CAS 58741-20-1)


In Vivo Prodrug Activation and Pharmacokinetic Studies in Species-Comparative Metabolism Research

Furofenac Ethyl Ester is optimally suited as a metabolic probe for studying esterase-mediated prodrug activation kinetics across species. Because the parent furofenac exhibits species-divergent metabolism (conjugation in humans/dogs vs. hydroxylation in rats) , administering the ethyl ester introduces an additional, quantifiable hydrolysis step before phase I/II metabolism. Researchers can measure the rate of appearance of furofenac free acid in plasma to determine tissue-specific and species-specific esterase activity. This application leverages the dual advantage of a defined metabolic cascade and the availability of mass spectrometric reference data for both the methyl ester analog and hydroxylated metabolites [1].

Platelet Cyclooxygenase Pathway Research Requiring Rapid-Onset Pharmacological Inhibition

For thrombosis and platelet biology studies where rapid cyclooxygenase pathway inhibition is experimentally advantageous, furofenac (released from the ethyl ester prodrug) provides faster onset of antiplatelet activity than aspirin, with demonstrable activity at 30 seconds of platelet incubation . The ethyl ester form can be employed in ex vivo or in vivo protocols where controlled esterase-dependent activation provides temporal control over the onset of pharmacological effect. This is particularly relevant for studies comparing rapid-onset vs. delayed-onset COX inhibition on platelet aggregation dynamics .

Chronic Inflammation Models Where Gastrointestinal Safety Is a Critical Experimental Variable

In rodent models of chronic inflammation (e.g., adjuvant arthritis, inflammatory bowel disease) requiring repeated NSAID administration over days to weeks, furofenac ethyl ester offers a GI-sparing alternative to indomethacin and aspirin. The parent furofenac is characterized by anti-inflammatory activity combined with low ulcerogenic power [1], and the ethyl ester prodrug may further reduce direct gastric mucosal contact effects by requiring esterase-mediated activation before generating the acidic active species. This reduces experimental confounding from NSAID-induced GI pathology, which is a well-documented confounder in chronic inflammation studies using indomethacin [2].

Analytical Method Development and Reference Standard Applications Utilizing Favorable GC Properties

The approximately 30 °C lower boiling point of Furofenac Ethyl Ester (327.1 °C) compared to the free acid (356.8 °C) makes it the preferred form for gas chromatographic (GC) and GC-MS method development. The ester's enhanced volatility reduces column temperatures needed for elution and improves peak shape compared to the free acid, which typically requires derivatization (e.g., methylation or silylation) before GC analysis. This property is particularly valuable for developing analytical methods for furofenac detection in biological matrices, environmental samples, or quality control workflows .

Quote Request

Request a Quote for Furofenac Ethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.